Praeruptorin E Praeruptorin E Praeruptorin E is a natural product found in Musineon divaricatum with data available.
Brand Name: Vulcanchem
CAS No.: 78478-28-1
VCID: VC21335040
InChI: InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m0/s1
SMILES:
Molecular Formula: C24H28O7
Molecular Weight: 428.5 g/mol

Praeruptorin E

CAS No.: 78478-28-1

Cat. No.: VC21335040

Molecular Formula: C24H28O7

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

Praeruptorin E - 78478-28-1

CAS No. 78478-28-1
Molecular Formula C24H28O7
Molecular Weight 428.5 g/mol
IUPAC Name [(9S,10S)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate
Standard InChI InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m0/s1
Standard InChI Key UFUVJROSOIXJGR-WLISBCLRSA-N
Isomeric SMILES C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C
Canonical SMILES CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C

Chemical Properties and Structure

Praeruptorin E is a pyranocoumarin derivative with the molecular formula C₂₄H₂₈O₇ and a molecular weight of 428.47 g/mol . The compound is identified by the CAS number 78478-28-1 . Structurally, Praeruptorin E belongs to the angular-type pyranocoumarins, which are characterized by a coumarin nucleus fused with a pyran ring.

Table 1. Physicochemical Properties of Praeruptorin E

PropertyDescription
CAS Number78478-28-1
Molecular FormulaC₂₄H₂₈O₇
Molecular Weight428.47 g/mol
SMILESCC(C)CC(O[C@H]1C2=C(OC(C)(C)[C@H]1OC(/C(C)=C\C)=O)C=CC(C=C3)=C2OC3=O)=O
Physical AppearanceCrystalline powder
SolubilitySoluble in DMSO, Pyridine, Methanol, Ethanol
Storage RecommendationStore at -20°C; stable for up to 24 months when kept tightly sealed

Praeruptorin E can be isolated from the roots of Peucedanum praeruptorum Dunn, a perennial herb of the Peucedanum genus in the Apiaceae family . This plant has been widely used in traditional Chinese medicine for treating respiratory ailments and cardiovascular disorders .

Pharmacological Activities

Cardiovascular Effects

Praeruptorin E demonstrates significant cardiovascular activities primarily through its calcium channel modulating properties. Research has established that PE functions as a cardiotonic agent with selective cardiac calcium channel agonistic effects . Studies have shown that PE can effectively relax swine coronary artery and decrease contractility in guinea-pig left atria .

Anti-inflammatory and Anti-asthmatic Properties

Praeruptorin E exhibits potent anti-inflammatory and anti-asthmatic effects that have been documented in several studies. One of the most significant findings is PE's ability to protect mice from hydrochloric acid (HCl)-induced lung injury by inhibiting polymorphonuclear leukocytes (PMNs) influx, interleukin-6 (IL-6) release, and protein exudation .

In a study examining the effects of various praeruptorins, research suggests that Praeruptorin E possesses stronger anti-inflammatory activity compared to other analogues like Praeruptorin C . When administered to RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), Praeruptorin E effectively inhibited NF-κB and STAT3 activation at concentrations of 2, 4, 8, and 16 μg/mL .

Enhancement of Aminophylline Efficacy in Asthma Treatment

A particularly notable therapeutic application of Praeruptorin E is its synergistic effect with aminophylline in asthma treatment. Aminophylline is widely used for treating asthma, but its therapeutic dose is very close to its toxic dose, making it prone to accumulation poisoning . Research has demonstrated that PE can enhance the anti-asthma efficacy of aminophylline while simultaneously preventing its toxicity .

In an ovalbumin (OVA)-induced asthma model in mice, PE was found to synergize with aminophylline to:

  • Reduce infiltration of inflammatory cells in lung tissue

  • Decrease collagen deposition and mucus hyperplasia

  • Inhibit the expression of Th2 cytokines (interleukin-4, interleukin-5, and interleukin-13)

  • Promote lung tissue repair

  • Reduce the toxic effect of aminophylline on the heart

Table 2. Experimental Data on Praeruptorin E's Effects in Asthma Model

ParameterControl GroupAsthma ModelPE + Aminophylline TreatmentSignificance
Inflammatory Cell InfiltrationMinimalSevereSignificantly reducedp < 0.05
Th2 Cytokines (IL-4, IL-5, IL-13)Low levelsElevatedSignificantly decreasedp < 0.05
Collagen DepositionMinimalExtensiveMarkedly reducedp < 0.05
Mucus HyperplasiaNot presentProminentSubstantially decreasedp < 0.05
Cardiac Toxicity MarkersNormalElevated with aminophylline aloneReduced with PE co-administrationp < 0.05

Molecular Mechanisms of Action

NF-κB/PXR/CYP3A4 Pathway Modulation

One of the key mechanisms through which Praeruptorin E exerts its effects is via modulation of the Nuclear Factor-κB (NF-κB)/Pregnane X Receptor (PXR)/Cytochrome P450 3A4 (CYP3A4) pathway . Studies have revealed that PE:

  • Facilitates aminophylline's suppression of NF-κB

  • Increases the expression of the xenobiotic nuclear receptor PXR

  • Enhances the expression of PXR's primary target gene, CYP3A11 (mouse homolog of human CYP3A4) in the asthmatic mouse liver

ChIP assay results have demonstrated that PE attenuates the binding of NF-κB to the promoter region of the PXR gene, thus preventing the suppression of PXR gene expression by NF-κB . This molecular mechanism explains PE's dual function in enhancing theophylline's immune regulation and anti-inflammatory effects while simultaneously preventing theophylline toxicity.

Effects on Drug Metabolism and Pharmacokinetics

Praeruptorin E can significantly influence drug metabolism, particularly through its effects on the CYP3A4 enzyme system. Research using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has shown that PE can reduce the plasma concentration of theophylline (the active metabolite of aminophylline) and its metabolite 1,3-dimethyluric acid (1,3-DMU) .

This modulation of drug metabolism helps explain how PE prevents aminophylline toxicity while maintaining or enhancing its therapeutic efficacy. The upregulation of CYP3A4 via the PXR pathway facilitates more efficient metabolism and clearance of theophylline, reducing its potential for accumulation and toxicity .

Pharmacokinetics and Tissue Distribution

A comparative pharmacokinetic study of pyranocoumarins, including praeruptorins, in normal and acute lung injury rats used a liquid chromatography-tandem mass spectrometry method for targeted quantification . This research provided valuable information about how these compounds are distributed and metabolized in different physiological states.

For Peucedanum praeruptorum extracts containing praeruptorins, pharmacokinetic parameters have been reported. In one study using LC-MS/MS to evaluate plasma concentrations in rats after intragastric administration, praeruptorin A (a related compound) showed the following parameters:

  • Area under the curve (AUC₀₋ₜ): 311.80 ± 42.38 ng·h/mL

  • Maximum plasma concentration (Cₘₐₓ): 31.09 ± 4.84 ng/mL

  • Half-life (t₁/₂): 7.52 ± 1.00 h

This data suggests that praeruptorins generally have moderate bioavailability and relatively long half-lives, allowing for sustained therapeutic effects.

Comparison with Other Praeruptorins

Several praeruptorins have been isolated from Peucedanum praeruptorum Dunn, including Praeruptorin A, B, C, D, and E. Each shows distinct but often overlapping pharmacological profiles.

Table 3. Comparison of Pharmacological Activities Among Different Praeruptorins

PraeruptorinPrimary Pharmacological ActivitiesReferences
Praeruptorin ACalcium antagonist, antitumor activities, vasodilation, treatment of exertional angina pectoris
Praeruptorin BAntitumor activity (particularly against renal cell carcinoma and ovarian cancer cells)
Praeruptorin CCalcium antagonist, neuroprotective effects, alleviation of depressive behavior
Praeruptorin DAnti-inflammatory activity, inhibition of TNF-α and IL-1β expression
Praeruptorin ECalcium channel agonistic effect, anti-inflammatory activity, enhancement of anti-asthma efficacy

While Praeruptorin A has been more extensively studied for its cardiovascular effects, Praeruptorin E shows particular promise in the treatment of inflammatory lung diseases and asthma . Praeruptorin B appears to have the strongest antitumor properties, particularly against renal cell carcinoma and ovarian cancer cells .

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